3-Amino-4-bromo-5-methylisoxazole
Overview
Description
3-Amino-4-bromo-5-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino and bromo substituents on the isoxazole ring suggests that this compound could be a versatile intermediate in organic synthesis, potentially useful for the construction of more complex molecules with applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" . Another approach for synthesizing aminoisoxazole derivatives includes the reaction of 3-chloro-2-methylisoxazolium chlorides with secondary amines or primary amines, followed by dehydrochlorination and addition-elimination reactions . Additionally, 3-aminoisoxazoles can be synthesized via the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation step to yield the desired products .
Molecular Structure Analysis
The molecular structure of 3-amino-4-bromo-5-methylisoxazole is characterized by the isoxazole ring, which is a planar, aromatic heterocycle. The amino group at the 3-position and the bromo substituent at the 4-position, along with the methyl group at the 5-position, are likely to influence the reactivity and electronic properties of the molecule. These substituents can participate in various chemical reactions, providing different pathways for functionalization and further derivatization of the isoxazole core.
Chemical Reactions Analysis
Isoxazole derivatives are known to participate in a variety of chemical reactions. For example, 3-aminoisoxazoles can react with acid halides and substituted aromatic aldehydes to produce amides and Schiff bases . The reactivity of the amino group in 3-amino-5-methylisoxazole is highlighted in reactions with pyruvic acid derivatives, leading to the selective synthesis of furanones and pyrrolones . Furthermore, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can undergo reactions with nucleophiles such as methoxide and benzenethiolate, resulting in addition and/or addition-elimination products .
Physical and Chemical Properties Analysis
Scientific Research Applications
Biodegradation in Bacteria
3-Amino-4-bromo-5-methylisoxazole (3A5MI) has been studied for its biodegradation in bacteria. In a study, it was found that 3A5MI was completely degraded by certain bacterial strains within 120 hours, which suggests its potential use in bioremediation of contaminated sites (Mulla et al., 2018).
Heterocyclic Compound Synthesis
3A5MI has been extensively used in the synthesis of various heterocyclic compounds. Its reactivity with aromatic aldehydes and other compounds under different conditions, including classical and non-classical activation methods, allows for the creation of diverse molecular structures (Morozova et al., 2017).
In C-C Bond Formation
The compound has been applied in palladium-catalyzed C(sp(3))-H bond activation. This process is significant for selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
In Anticancer Research
3A5MI is an important intermediate in the synthesis of novel isoxazole/pyrazole derivatives with anticancer properties. These derivatives have shown potential in inhibiting the growth of specific cancer cell lines (Abu Bakr et al., 2016).
In Antibacterial Activity
Aminoazoles, including 3A5MI, have been evaluated for their antibacterial activity. Some of these compounds demonstrate a weak antimicrobial effect, which could be explored for potential medical applications (Murlykina et al., 2017).
In Environmental Applications
Studies have demonstrated the effective degradation of 3A5MI in microbial fuel cells, indicating its potential application in environmental bioremediation. This process can reduce the biotoxicity of certain chemicals and facilitate their removal from natural water sources (Wang et al., 2016).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including 3-Amino-4-bromo-5-methylisoxazole, is likely to focus on the development of alternate metal-free synthetic routes .
properties
IUPAC Name |
4-bromo-5-methyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZOZNWEHSNXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379044 | |
Record name | 3-Amino-4-bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-5-methylisoxazole | |
CAS RN |
5819-40-9 | |
Record name | 4-Bromo-5-methyl-3-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5819-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5819-40-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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